molecular formula C13H18N4O2 B12762956 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- CAS No. 132560-03-3

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl-

Cat. No.: B12762956
CAS No.: 132560-03-3
M. Wt: 262.31 g/mol
InChI Key: NPFNTAWQXGFSCE-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a cyclohexylmethyl group and a methyl group attached to the purine ring

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.

    Methylation: The final step involves the methylation of the purine ring using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the purine ring are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- can be compared with other similar compounds, such as:

    1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-: This compound lacks the cyclohexylmethyl group, which may result in different chemical and biological properties.

    1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-:

The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

132560-03-3

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

3-(cyclohexylmethyl)-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H18N4O2/c1-16-12(18)10-11(15-8-14-10)17(13(16)19)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,14,15)

InChI Key

NPFNTAWQXGFSCE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CC3CCCCC3

Origin of Product

United States

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